

# physical and chemical properties of 2H-benzotriazole-4-carboxylic acid

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## Compound of Interest

Compound Name: *2H-benzotriazole-4-carboxylic acid*

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## An In-depth Technical Guide to 2H-Benzotriazole-4-Carboxylic Acid

### Introduction

**2H-Benzotriazole-4-carboxylic acid**, also known by its CAS number 62972-61-6, is a heterocyclic organic compound. It consists of a benzene ring fused to a 1,2,3-triazole ring, with a carboxylic acid group substituted at the 4-position. This molecule and its isomers are of significant interest in medicinal chemistry and materials science. They serve as crucial building blocks for synthesizing more complex molecules, including pharmaceuticals and corrosion inhibitors.<sup>[1][2]</sup> Benzotriazole derivatives are known for their ability to exist in different tautomeric forms, primarily the 1H- and 2H-isomers.<sup>[3]</sup> This guide provides a comprehensive overview of the physical and chemical properties, spectral data, and key experimental protocols related to **2H-benzotriazole-4-carboxylic acid**.

## Core Physical and Chemical Properties

The fundamental properties of **2H-benzotriazole-4-carboxylic acid** are summarized below. These values are critical for its handling, storage, and application in various chemical reactions.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	[4][5][6][7]
Molecular Weight	163.13 g/mol	[5][7][8]
CAS Number	62972-61-6	[5][6][7]
Appearance	White to brown crystalline powder	[1]
Boiling Point	455.9 °C at 760 mmHg	[5][7]
Density	1.617 g/cm <sup>3</sup>	[5][7]
Flash Point	229.5 °C	[5][7]
Exact Mass	163.03800 Da	[4][7]
LogP	0.65610	[5]
Hydrogen Bond Acceptors	4	[7]
Storage	Keep in a dry and cool condition	[5]

## Spectral Data Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of **2H-benzotriazole-4-carboxylic acid**.

Spectroscopy Type	Characteristic Peaks	Interpretation
Infrared (IR)	Broad: 2500-3300 $\text{cm}^{-1}$ Strong: ~1710 $\text{cm}^{-1}$	The broad absorption is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. <a href="#">[9]</a> The strong peak corresponds to the C=O (carbonyl) stretch of the carboxylic acid. <a href="#">[9]</a>
$^1\text{H}$ NMR	10.0 - 12.0 ppm (singlet, broad) 7.0 - 8.5 ppm (multiplets)	The highly deshielded proton at 10-12 ppm is distinctive for the acidic proton of the carboxylic acid group. <a href="#">[9]</a> The signals in the 7.0-8.5 ppm range are attributed to the protons on the benzene ring.
$^{13}\text{C}$ NMR	160 - 180 ppm 110 - 150 ppm	The signal in the 160-180 ppm range corresponds to the carbonyl carbon of the carboxylic acid. <a href="#">[9]</a> The peaks between 110-150 ppm represent the carbons of the aromatic benzene and triazole rings.
Mass Spectrometry	$\text{M}^+$ peak at $m/z = 163$ Fragments at M-17, M-45	The molecular ion peak ( $\text{M}^+$ ) confirms the molecular weight. <a href="#">[8]</a> Common fragments include the loss of OH (M-17) and the loss of the entire COOH group (M-45). <a href="#">[9]</a>

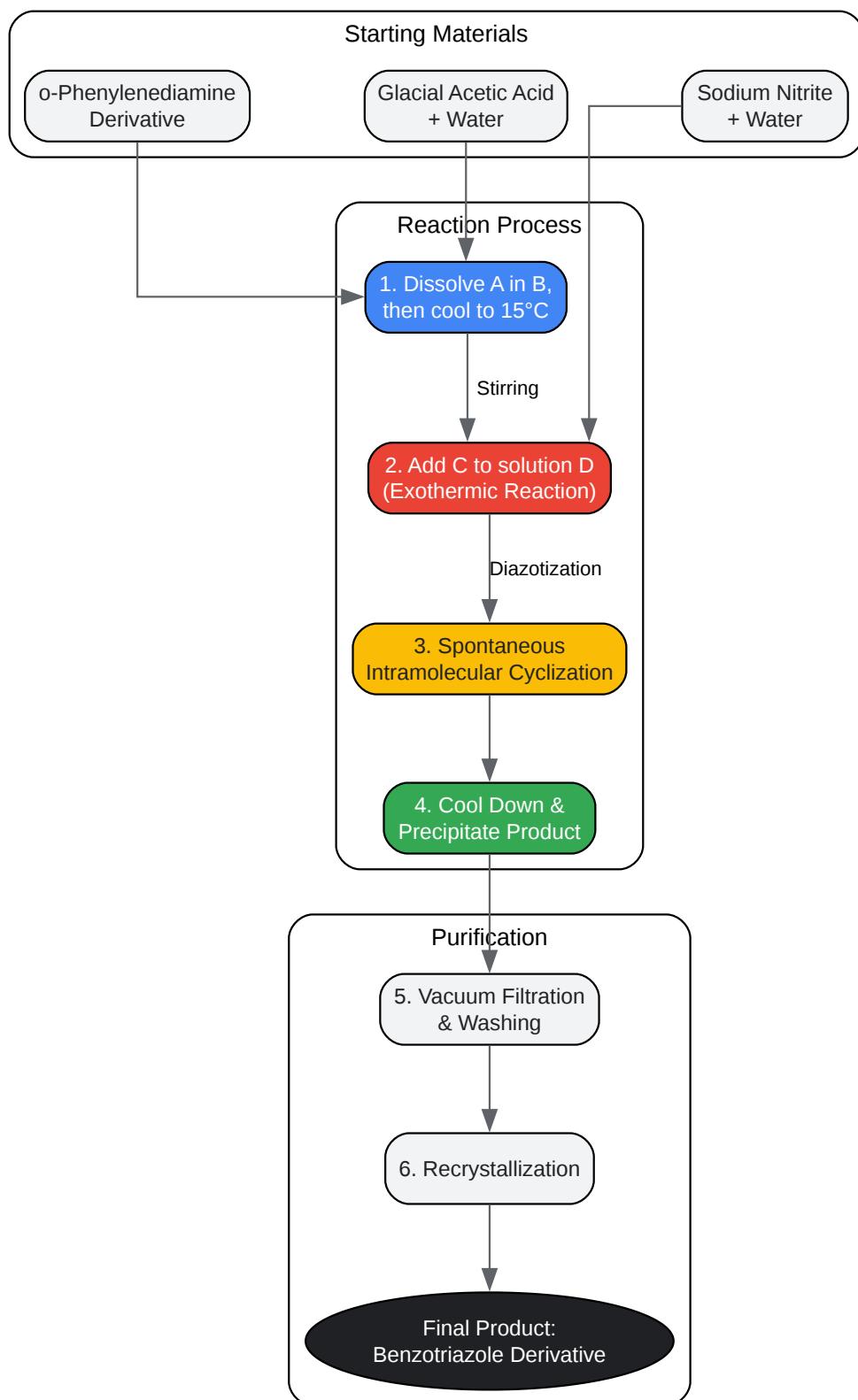
## Experimental Protocols & Chemical Reactivity

### Synthesis of Benzotriazole Derivatives

A general and widely used method for synthesizing the benzotriazole core involves the diazotization of an o-phenylenediamine derivative.[\[1\]](#)[\[2\]](#)[\[10\]](#)[\[11\]](#) This process uses sodium nitrite in an acidic medium, typically acetic acid, to form a diazonium salt which then undergoes spontaneous intramolecular cyclization.

#### Detailed Protocol: General Synthesis of Benzotriazoles

- **Dissolution:** Dissolve the starting material, an appropriately substituted o-phenylenediamine (e.g., 3,4-diaminobenzoic acid for the target molecule), in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.[\[1\]](#)[\[10\]](#)
- **Cooling:** Cool the solution to approximately 15 °C in an ice bath while stirring continuously.[\[1\]](#)
- **Diazotization:** Prepare a solution of sodium nitrite in water. Add this solution to the cooled o-phenylenediamine mixture. The reaction is exothermic, and the temperature will rise.[\[1\]](#)[\[10\]](#)
- **Cyclization & Cooldown:** The reaction mixture will warm up (e.g., to around 85°C) as the diazonium salt forms and spontaneously cyclizes.[\[1\]](#) Continue stirring as the mixture cools down.
- **Precipitation:** Once the temperature drops (e.g., to 35-40°C), thoroughly chill the mixture in an ice bath for at least 30 minutes to ensure complete precipitation of the product.[\[1\]](#)
- **Isolation:** Collect the crude product by vacuum filtration and wash it with several portions of ice-cold water.[\[1\]](#)
- **Purification:** The crude solid can be purified by recrystallization from boiling water, often with the use of decolorizing charcoal to remove colored impurities.[\[1\]](#)

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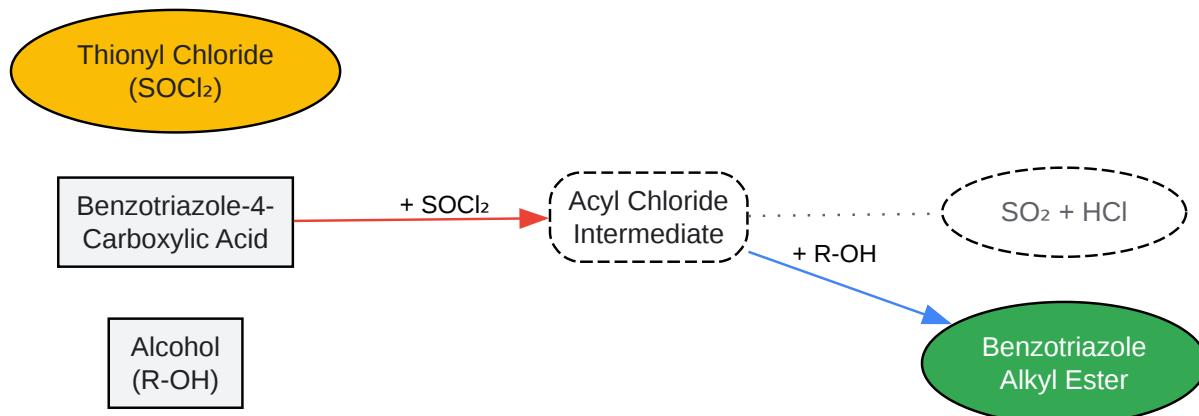
General workflow for the synthesis of benzotriazole derivatives.

## Chemical Reactivity: Esterification

The carboxylic acid group of **2H-benzotriazole-4-carboxylic acid** undergoes typical reactions of carboxylic acids. A common and useful reaction is esterification to produce carboxyl benzotriazole alkyl esters, which have applications as additives in coatings and lubricants.[12] A standard method involves converting the carboxylic acid to an acid halide, which then readily reacts with an alcohol.

Protocol: Synthesis of Carboxyl Benzotriazole Alkyl Ester[12]

- Activation: Benzotriazole-4-carboxylic acid is dissolved in an excess of the desired alcohol (e.g., dodecyl alcohol).
- Halogenation: An inorganic halide, such as thionyl chloride ( $\text{SOCl}_2$ ), is added dropwise to the solution. This converts the carboxylic acid to a more reactive acyl chloride intermediate. The temperature is typically maintained between 20 °C and 130 °C during this step.[12]
- Reaction: The mixture is then held at a temperature between 50 °C and 130 °C for several hours to allow the acyl chloride to react completely with the alcohol, forming the ester.[12]
- Workup: After the reaction, the mixture is cooled, and the product is extracted using an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the final ester product.[12]



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Logical relationship in the esterification of benzotriazole-4-carboxylic acid.

## Other Reactivity

- Chelation: As a copper chelator, 3H-benzotriazole-4-carboxylic acid can bind to copper ions, a property that is relevant to its use as a corrosion inhibitor and its biological activity.[6]
- Amide Formation: The carboxylic acid can react with amines in the presence of a condensing agent to form amide bonds. This reaction is useful for creating fluorescent labeling reagents for the sensitive determination of carboxylic acids.[13]

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